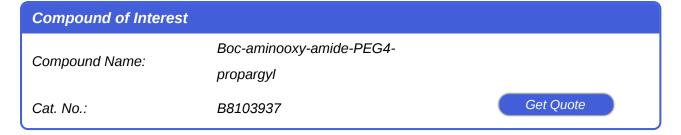


Technical Data Sheet: Boc-aminooxy-amide-PEG4-propargyl

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An In-depth Guide for Researchers and Drug Development Professionals

**Abstract

This document provides a detailed overview of the chemical properties of **Boc-aminooxy-amide-PEG4-propargyl**, a heterobifunctional linker molecule integral to the fields of bioconjugation and antibody-drug conjugate (ADC) development. The primary focus is to establish the precise molecular weight and chemical formula, which are fundamental parameters for any quantitative experimental work. This guide presents these core data points in a structured format for ease of reference and application in research and development settings.

Chemical Identity and Molecular Structure

Boc-aminooxy-amide-PEG4-propargyl is a synthetic compound featuring three key functional regions:

- A Boc-protected aminooxy group: This moiety reacts with carbonyls (aldehydes or ketones)
 to form a stable oxime linkage following deprotection under mild acidic conditions.
- A Propargyl group: This terminal alkyne is a reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enabling covalent linkage to azidemodified molecules.[1][2]



 A PEG4 spacer: A tetraethylene glycol linker that enhances aqueous solubility and provides spatial separation between the conjugated molecules.[3]

The molecule's structure facilitates the precise and stable linkage of different molecular entities, making it a valuable tool in constructing complex bioconjugates.[1]

Physicochemical Properties

The fundamental physicochemical properties of **Boc-aminooxy-amide-PEG4-propargyl** have been determined based on its chemical structure. These values are crucial for stoichiometric calculations in experimental protocols, buffer preparation, and analytical characterization such as mass spectrometry.

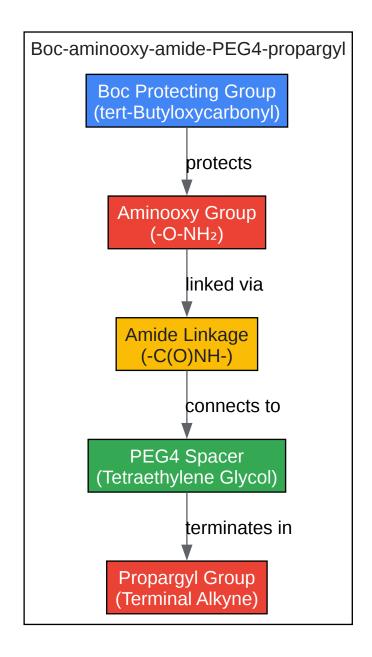
The presented data is summarized in the table below for clarity and quick reference.

Parameter	Value	Reference
Chemical Formula	C16H29NO7	[2][4]
Molecular Weight (Average)	347.41 g/mol	[2][3]
Exact Mass (Monoisotopic)	347.1944 u	[2]
Elemental Analysis	C: 55.32%; H: 8.41%; N: 4.03%; O: 32.24%	[2]
CAS Number	1895522-77-6	[2]

Logical Structure and Functional Components

To visualize the relationship between the functional components of the molecule, the following diagram illustrates its logical construction. The molecule is built around a central PEG4 spacer, which connects the two terminal reactive groups.





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Functional components of the linker molecule.

Experimental Protocols and Applications

While a detailed, step-by-step experimental protocol for the calculation of molecular weight is not applicable—as it is a theoretical value derived from the chemical formula—the confirmation of this value is a standard procedure in quality control and chemical analysis.

General Protocol for Molecular Weight Verification via Mass Spectrometry:



A standardized workflow for the verification of the molecular weight of **Boc-aminooxy-amide-PEG4-propargyl** using Electrospray Ionization Mass Spectrometry (ESI-MS) is outlined below. This is a representative, not exhaustive, protocol.

Workflow for ESI-MS molecular weight verification.

Key Applications:

- Antibody-Drug Conjugates (ADCs): This linker is used to conjugate cytotoxic drugs to monoclonal antibodies, leveraging the PEG spacer to improve solubility and pharmacokinetic properties.[1]
- Bioconjugation: The dual functionality allows for the linking of proteins, peptides, or other biomolecules to surfaces, nanoparticles, or reporter molecules through click chemistry and oxime ligation.
- PROTAC Development: The linker can be adapted for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase ligand.

Conclusion

Boc-aminooxy-amide-PEG4-propargyl is a well-defined chemical entity with a molecular weight of 347.41 g/mol . Its heterobifunctional nature, combined with the benefits of a hydrophilic PEG spacer, makes it an essential tool for advanced applications in drug development and chemical biology. The data and diagrams provided in this guide serve as a foundational reference for scientists utilizing this versatile linker in their research.

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